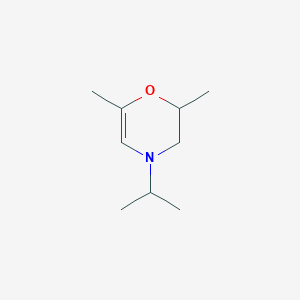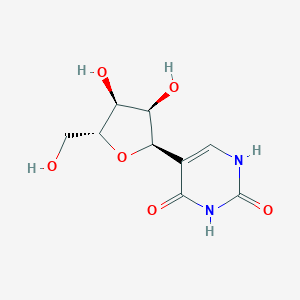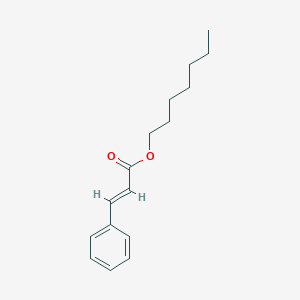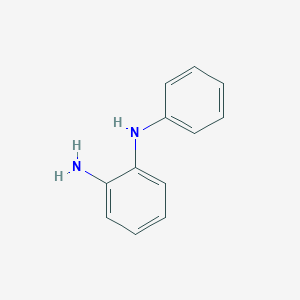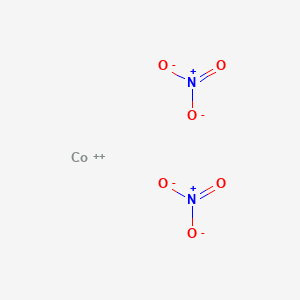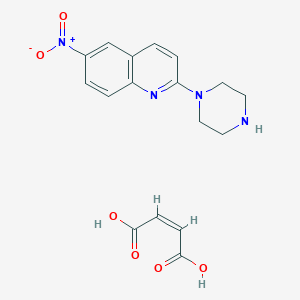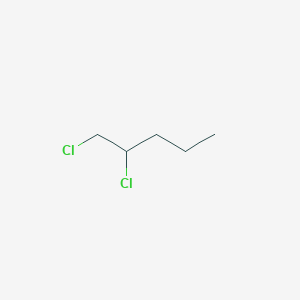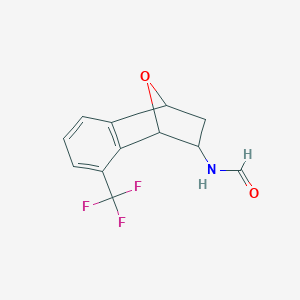
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene (EF-TFMN) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. EF-TFMN is a naphthalene derivative that contains an epoxy group and a formamide group, which makes it a versatile molecule for various chemical reactions and biological activities.
作用機序
The mechanism of action of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene is not fully understood, but it is believed to involve the interaction of the epoxy and formamide groups with various biological targets, such as enzymes and receptors. 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in the regulation of inflammation and cancer progression. 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has also been shown to bind to certain receptors, such as the P2X7 receptor, which is involved in the regulation of immune responses and cell death.
生化学的および生理学的効果
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been shown to exhibit various biochemical and physiological effects, depending on the target and concentration. In vitro studies have shown that 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. In vivo studies have shown that 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can reduce tumor growth and metastasis in animal models of cancer, and improve the symptoms of inflammatory diseases, such as arthritis and colitis. However, the exact biochemical and physiological effects of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene in humans are still unknown, and further studies are needed to determine its safety and efficacy.
実験室実験の利点と制限
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene is also relatively easy to synthesize and modify, which makes it a versatile molecule for various chemical reactions and biological assays. However, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene also has some limitations, such as its potential toxicity and lack of specificity for certain targets. 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can also be expensive and time-consuming to synthesize, which may limit its availability for some researchers.
将来の方向性
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has great potential for future research and development, and several directions can be pursued to further explore its properties and applications. One direction is to investigate the structure-activity relationship (SAR) of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene and its derivatives, to identify the key structural features that are responsible for its biological activities. Another direction is to explore the potential of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene as a drug candidate for various diseases, such as cancer, inflammation, and viral infections. A third direction is to develop new synthetic methods for 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene and its derivatives, to improve their yield, purity, and scalability. Finally, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can be further investigated for its potential applications in material science and environmental science, such as the development of new fluorescent probes and sensors for detection and imaging purposes.
合成法
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can be synthesized through a multi-step process that involves the reaction of 1,4-naphthoquinone with trifluoroacetic anhydride and formamide in the presence of a catalyst. The resulting product is then treated with epichlorohydrin to form the epoxy group, followed by reduction with sodium borohydride to obtain 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene. This synthesis method has been optimized and improved over the years, and various modifications have been made to enhance the yield and purity of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene.
科学的研究の応用
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities, making it a promising candidate for drug development. In material science, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been investigated for its potential use as a fluorescent probe for the detection of heavy metals and other pollutants in water.
特性
CAS番号 |
134254-12-9 |
|---|---|
製品名 |
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene |
分子式 |
C12H10F3NO2 |
分子量 |
257.21 g/mol |
IUPAC名 |
N-[6-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)7-3-1-2-6-9-4-8(16-5-17)11(18-9)10(6)7/h1-3,5,8-9,11H,4H2,(H,16,17) |
InChIキー |
QWASTCHYRDYAIO-UHFFFAOYSA-N |
SMILES |
C1C(C2C3=C(C1O2)C=CC=C3C(F)(F)F)NC=O |
正規SMILES |
C1C(C2C3=C(C1O2)C=CC=C3C(F)(F)F)NC=O |
同義語 |
1,4-EFTTN 1,4-epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



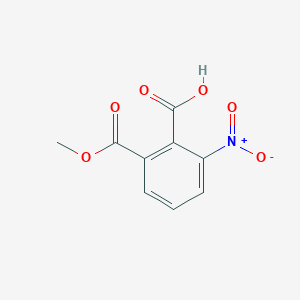
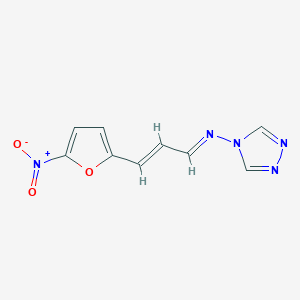
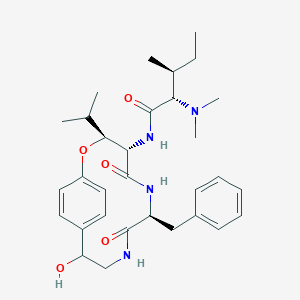
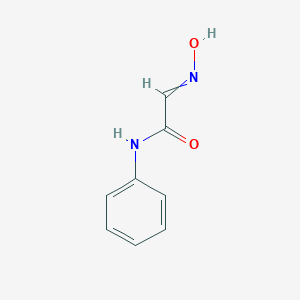
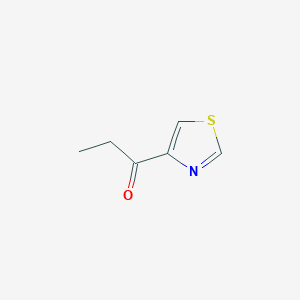

![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)
